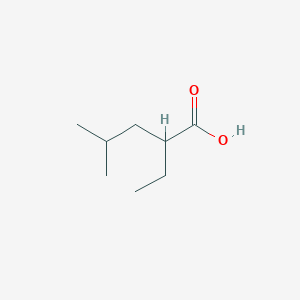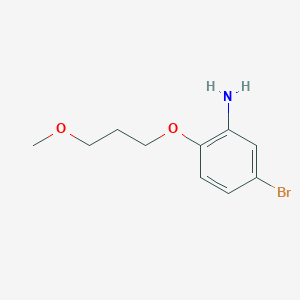
2-Ethyl-4-methylpentanoic acid
概要
説明
2-Ethyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O2The compound is also referred to by its IUPAC name, this compound .
作用機序
Target of Action
This compound belongs to the class of organic compounds known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch .
Mode of Action
It is known that fatty acids can interact with various cellular targets, including enzymes and receptors, and can be involved in signal transduction pathways .
Biochemical Pathways
It is known that branched-chain fatty acids, such as 2-ethyl-4-methylpentanoic acid, can be metabolized in the body . The metabolism of these compounds involves various enzymes and can lead to the production of different metabolites .
Pharmacokinetics
As a fatty acid, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream . It may be metabolized in the liver and other tissues, and excreted in the urine and feces .
Result of Action
Fatty acids can have various effects on cells, including altering membrane fluidity, modulating enzyme activity, and influencing gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and specific conditions within the body . .
生化学分析
Biochemical Properties
2-Ethyl-4-methylpentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with histone deacetylases (HDACs), where it acts as an inhibitor. This inhibition leads to the hyperacetylation of histones, which can affect gene expression . Additionally, this compound has been shown to interact with endothelial nitric-oxide synthase (eNOS), reducing its expression and thereby influencing nitric oxide production .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to inhibit the proliferation, migration, and tube formation of endothelial cells. These effects are linked to its role in inhibiting HDACs and reducing eNOS expression . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HDACs, leading to their inhibition. This inhibition results in the hyperacetylation of histones, which can alter gene expression patterns. Additionally, this compound reduces the expression of eNOS, affecting nitric oxide production and subsequent cellular processes . These molecular interactions highlight the compound’s role in modulating gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of HDACs and reduced eNOS expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HDACs and reduce eNOS expression without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and other organ-specific toxicities . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as HDACs and eNOS, influencing their activity and subsequent metabolic processes. The compound’s role in modulating histone acetylation and nitric oxide production can affect metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . These transport mechanisms play a crucial role in determining the compound’s cellular effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its biochemical interactions and effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of 4-methylpentanoic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-ethyl-4-methylpentenoic acid. This process uses a palladium catalyst under high pressure and temperature to achieve high yields .
化学反応の分析
Types of Reactions: 2-Ethyl-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Produces carboxylic acid derivatives.
Reduction: Yields alcohols or aldehydes.
Substitution: Forms various substituted carboxylic acids.
科学的研究の応用
2-Ethyl-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
類似化合物との比較
- 2-Ethylhexanoic acid
- 4-Methylpentanoic acid
- 2-Methylpentanoic acid
Comparison: 2-Ethyl-4-methylpentanoic acid is unique due to its specific branching and molecular structure, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
2-ethyl-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNGAJYWUIFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881254 | |
| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-81-6 | |
| Record name | 2-Ethyl-4-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeric acid, 2-ethyl-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Ethyl-4-methylpentanoic acid differ from valproic acid in terms of its effects on cells, and what is the underlying mechanism?
A1: Unlike valproic acid (VPA), this compound does not inhibit histone deacetylases (HDACs) []. This distinction is crucial because HDAC inhibition is linked to VPA's effects on gene expression and angiogenesis. Studies show that this compound does not affect endothelial cell proliferation, tube formation (an essential step in angiogenesis), or the expression of endothelial nitric oxide synthase (eNOS), all of which are influenced by VPA []. These findings suggest that this compound may possess a distinct mechanism of action and biological profile compared to VPA.
Q2: Does this compound exhibit teratogenic effects like valproic acid, and if not, why?
A2: Research indicates that this compound does not display teratogenic effects, unlike VPA and its teratogenic analog (S)-2-pentyl-4-pentynoic acid []. This difference is attributed to the inability of this compound to inhibit HDACs []. VPA's teratogenicity is suggested to be linked to its HDAC inhibitory activity, leading to the deregulation of genes crucial for embryonic development, including neural tube formation []. The absence of HDAC inhibition by this compound could explain its lack of teratogenic effects.
Q3: Can gene expression profiling be used to differentiate between the effects of valproic acid and its analogs like this compound?
A3: Yes, gene expression profiling using microarray technology has successfully differentiated the effects of VPA, this compound, and other VPA analogs []. Studies on mouse embryonic stem cells showed that VPA and its teratogenic analogs, unlike this compound, significantly alter the expression of numerous genes involved in embryonic development and morphogenesis []. These findings highlight the potential of toxicogenomic approaches for identifying early gene expression changes associated with specific VPA analogs and predicting their potential developmental toxicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)
![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)









